2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride
Overview
Description
2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride is a compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids . It has an empirical formula of C11H11NO3 and a molecular weight of 205.21 .
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string NCC1CCN (CCO)CC1 . The InChI key for this compound is VKMYXOQRUXXUHE-UHFFFAOYSA-N .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Parkinsonism and Neurotoxicity
Research has identified the neurotoxic potential of certain compounds similar to 2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride in inducing Parkinsonism. For instance, a study highlighted the development of marked parkinsonism in individuals using an illicit drug intravenously, which was found to contain neurotoxic substances, underscoring the importance of understanding the neurotoxic profiles of related compounds (Langston et al., 1983).
Antitumor Activity
The compound's structural analogs have shown promise in cancer research. For example, 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11; Irinotecan), a semisynthetic analogue of camptothecin, demonstrated significant antitumor activity in phase II trials for various cancers, highlighting the therapeutic potential of related piperidine derivatives in oncology (Rowinsky et al., 1994).
Schizophrenia Treatment
In the context of neuropsychiatric disorders, piperidine derivatives have been investigated for their therapeutic potential. A study on L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a treatment for schizophrenia explored its efficacy as a modulator of the AMPA receptor, although it did not show dramatic effects as a sole agent, underscoring the need for further research in this area (Marenco et al., 2002).
Prostate Cancer Imaging
In prostate cancer diagnostics, novel [68Ga]-labeled compounds targeting bombesin receptor subtype II for PET/CT imaging have been synthesized and evaluated, showing sensitivity and specificity in detecting primary and metastatic prostate carcinoma, illustrating the role of piperidine derivatives in improving diagnostic accuracy (Kähkönen et al., 2013).
Malaria Treatment
Dihydroartemisinin-piperaquine, a compound featuring a piperidine moiety, has been studied for its efficacy in malaria treatment, demonstrating significant preventive benefits against the incidence of malaria, parasitemia, and anemia in high-transmission settings, further indicating the versatility of piperidine derivatives in therapeutic applications (Nankabirwa et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]acetonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c9-3-6-11-4-1-8(7-10)2-5-11;;/h8H,1-2,4-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWBOVZEOLNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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